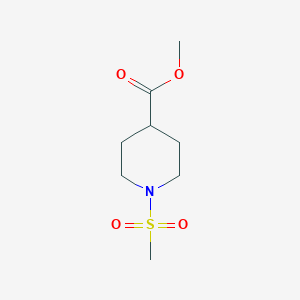

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

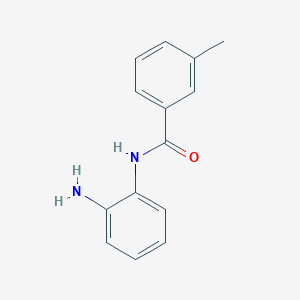

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to two carbon atoms. They are known for their stability and resistance to decomposition at elevated temperatures .

Synthesis Analysis

While specific synthesis methods for “Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate” are not available, methylsulfonyl compounds are generally synthesized through the reaction of a suitable organic compound with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis

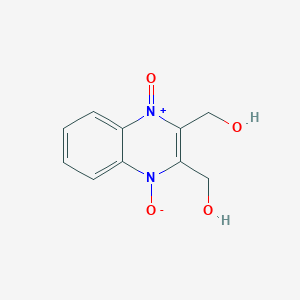

The molecular structure of methylsulfonyl compounds typically consists of a sulfonyl group (SO2) attached to a carbon atom. The exact structure of “Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate” would depend on the specific arrangement of these atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Methylsulfonyl compounds are generally stable and resistant to decomposition at elevated temperatures .Aplicaciones Científicas De Investigación

Analytical Method Development

A study by Kline, Kusma, and Matuszewski (1999) developed a sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma. This method involves automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, highlighting the compound's application in analytical chemistry for plasma analysis (Kline, Kusma, & Matuszewski, 1999).

Cardiac Protection and Therapy

Research by Baumgarth, Beier, and Gericke (1997) explored the development of benzoylguanidines as Na+/H+ exchanger inhibitors, aiming for use in adjunctive therapy for acute myocardial infarction. The study demonstrates the significance of structural modifications in enhancing the potency and selectivity of compounds for cardiac protection (Baumgarth, Beier, & Gericke, 1997).

Inhibition of Phospholipase A2

Oinuma et al. (1991) synthesized a series of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, indicating the compound's utility in reducing myocardial infarction size in coronary occluded rats. This study presents the compound's application in developing treatments for heart conditions (Oinuma et al., 1991).

Anticancer Potential

Rehman et al. (2018) reported on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This research points to the potential of structurally similar compounds in cancer therapy, with certain derivatives showing strong anticancer activity (Rehman et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1-methylsulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-13-8(10)7-3-5-9(6-4-7)14(2,11)12/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZIYNUEDUKHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377114 |

Source

|

| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |

CAS RN |

320424-42-8 |

Source

|

| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)